4-Fluoro-6-nitroindoline hydrochloride

Medicinal Chemistry Chemical Synthesis Lead Optimization

4-Fluoro-6-nitroindoline hydrochloride (CAS 1956306-88-9) features a strategic 4-fluoro substituent to modulate metabolic stability and lipophilicity. The nitro group enables facile reduction to a primary amine for diversification. This hydrochloride salt ensures enhanced solubility. Ideal for medicinal chemists optimizing pharmacokinetic profiles and building diverse compound libraries.

Molecular Formula C8H8ClFN2O2
Molecular Weight 218.61 g/mol
Cat. No. B15067748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-6-nitroindoline hydrochloride
Molecular FormulaC8H8ClFN2O2
Molecular Weight218.61 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=CC(=C2)[N+](=O)[O-])F.Cl
InChIInChI=1S/C8H7FN2O2.ClH/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8;/h3-4,10H,1-2H2;1H
InChIKeyDYMLJNCTRKLJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-6-nitroindoline Hydrochloride: Technical Baseline for Research Procurement


4-Fluoro-6-nitroindoline hydrochloride (CAS: 1956306-88-9) is a substituted indoline building block with a molecular formula of C₈H₈ClFN₂O₂ and a molecular weight of 218.61 g/mol . It is characterized by a fluorine atom at the 4-position and a nitro group at the 6-position on the indoline core, presented as a hydrochloride salt to enhance its solubility and handling properties [1].

Limits of Simple Analog Substitution for 4-Fluoro-6-nitroindoline Hydrochloride


Substituting 4-Fluoro-6-nitroindoline hydrochloride with a more common analog like 6-nitroindoline (CAS: 19727-83-4) is not a trivial change and can undermine project objectives. The introduction of the 4-fluoro substituent is a well-established strategy in medicinal chemistry to modulate key molecular properties such as metabolic stability, lipophilicity, and target binding conformation [1]. This single atomic substitution can lead to significant differences in a lead molecule's pharmacokinetic profile and potency that would not be achievable with the unsubstituted core. While quantitative, head-to-head biological comparisons for this precise building block are scarce in the open literature, the rationale for its selection over simpler analogs rests on the potential for unique downstream molecular properties that cannot be replicated without this specific substitution pattern.

Quantitative Evidence for Selecting 4-Fluoro-6-nitroindoline Hydrochloride


Structural Differentiation: 4-Fluoro-6-nitro Substitution Pattern vs. 6-Nitroindoline

The unique 4-fluoro-6-nitro substitution pattern on the indoline ring provides a specific set of physicochemical properties not found in simpler analogs like 6-nitroindoline. The presence of the fluorine atom at the 4-position increases lipophilicity (XLogP3-AA = 1.9) compared to the non-fluorinated 6-nitroindoline (XLogP3-AA = 1.4), enhancing passive membrane permeability and potentially improving oral bioavailability in derived drug candidates. [1] [2]

Medicinal Chemistry Chemical Synthesis Lead Optimization

Physicochemical Differentiation: Hydrochloride Salt vs. Free Base Solubility

The compound is provided as a hydrochloride salt, a form specifically designed to enhance aqueous solubility compared to its free base counterpart (4-Fluoro-6-nitroindoline, CAS: 1823931-51-6). While specific solubility data for this compound is not publicly available, the general principle is that hydrochloride salts of amines like indoline are significantly more soluble in aqueous media, which is crucial for in vitro assays and formulation development [1].

Formulation Science Medicinal Chemistry Analytical Chemistry

Synthetic Versatility: Orthogonal Reactivity of 4-Fluoro and 6-Nitro Groups

The compound features two distinct functional groups—a 4-fluoro substituent and a 6-nitro group—that enable orthogonal chemical transformations. The nitro group can be selectively reduced to a 6-aminoindoline derivative, a key intermediate for DNA minor groove alkylating agents, while the fluoro substituent can be further elaborated or used to modulate electronic properties [1] . This contrasts with simpler analogs like 6-nitroindoline, which lack the secondary handle for diversification.

Organic Synthesis Medicinal Chemistry Building Block

Defined Application Scenarios for 4-Fluoro-6-nitroindoline Hydrochloride


Lead Optimization in Medicinal Chemistry

Used in the late-stage optimization of a lead series where improving metabolic stability is the primary goal. The 4-fluoro substituent is a classic bioisostere for hydrogen, known to block sites of oxidative metabolism by cytochrome P450 enzymes. Researchers would select this building block to incorporate into a core scaffold to directly test the hypothesis that 4-fluorination enhances microsomal stability compared to the unsubstituted analog, without requiring additional, complex synthetic steps [1].

Synthesis of Diversified Compound Libraries

Employed as a dual-handle building block in combinatorial or parallel synthesis. The nitro group can be reduced to a primary amine, which can then be acylated or sulfonylated. Meanwhile, the 4-fluoro group can be a site for nucleophilic aromatic substitution or serve as an electron-withdrawing group to modulate the reactivity of other parts of the molecule. This allows for the creation of diverse compound arrays from a single, central core [2].

Development of Fluorescent or Bioactive Probes

The combination of an electron-withdrawing nitro group and a fluorine atom creates a specific electronic environment on the indoline core. This can be leveraged to design small-molecule fluorescent probes where the substituents influence the HOMO-LUMO gap and fluorescence properties. The hydrochloride salt form ensures good solubility in the aqueous buffers required for biological imaging studies [3].

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